

Solid-Phase Extraction of Desmethylcitalopram from Serum: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethylcitalopram*
hydrochloride

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Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, from human serum. The described method is robust, reliable, and suitable for quantitative analysis using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for use in therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Desmethylcitalopram is the major pharmacologically active metabolite of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Monitoring the serum concentrations of both citalopram and desmethylcitalopram is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of analytes from complex biological matrices like serum, offering significant advantages over traditional liquid-liquid extraction methods. This application note details a reproducible SPE protocol for the efficient isolation of desmethylcitalopram from serum samples prior to chromatographic analysis.

Experimental Protocol

This protocol is a synthesis of established methods for the solid-phase extraction of desmethylocitalopram and citalopram from serum or plasma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials and Reagents

- Desmethylocitalopram analytical standard
- Internal Standard (IS) (e.g., protriptyline or a deuterated analog like citalopram-d6)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Perchloric acid (35%)
- Hydrochloric acid (1 N)
- Ammonium hydroxide
- Formic acid
- Ultrapure water
- Drug-free human serum
- Solid-Phase Extraction (SPE) Cartridges: C18 (50 mg, 1 mL) or mixed-mode cation exchange (MCX) cartridges are commonly used.[\[1\]](#)[\[4\]](#)

Equipment

- SPE vacuum manifold
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

- Analytical balance
- pH meter
- HPLC or LC-MS/MS system

Sample Pre-treatment

- Allow frozen serum samples to thaw at room temperature.
- Centrifuge the serum samples at 2000-4000 g for 5 minutes to pellet any particulate matter.
[\[1\]](#)
- Transfer 0.5 mL of the supernatant to a clean polypropylene centrifuge tube.
- Spike with an appropriate amount of internal standard solution.
- Add 0.5 mL of acetonitrile, vortex for 30 seconds, and then centrifuge at 1500 g for 13 minutes to precipitate proteins.[\[1\]](#)
- The resulting supernatant is used for the SPE procedure.

Solid-Phase Extraction Procedure (using C18 cartridges)

- Cartridge Conditioning:
 - Wash the C18 cartridge sequentially with 1.0 mL of 1 N HCl, followed by two washes with 1.0 mL of methanol, and finally one wash with 1.0 mL of ultrapure water.[\[1\]](#)
- Sample Loading:
 - Apply the pre-treated sample supernatant onto the conditioned C18 cartridge.
 - Allow the sample to pass through the cartridge under gravity or with a gentle vacuum.[\[1\]](#)
- Washing:
 - Wash the cartridge sequentially with 1.0 mL of ultrapure water, followed by 1.0 mL of 50% methanol, and then 1.0 mL of acetonitrile.[\[1\]](#) Another effective washing solvent is

redistilled water with formic acid (to pH 3.5).[5][6]

- Elution:
 - Elute the analyte and internal standard from the cartridge using 0.3 mL of methanol containing 0.5% of 35% perchloric acid.[1]
 - Collect the eluate in a clean glass tube.
- Reconstitution:
 - Evaporate the eluate to dryness at 65°C under a stream of nitrogen.
 - Reconstitute the residue in 0.25 mL of the mobile phase used for the chromatographic analysis.[1]
 - The sample is now ready for injection into the HPLC or LC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing SPE for the analysis of desmethylcitalopram in serum or plasma.

Table 1: Linearity and Quantification Limits

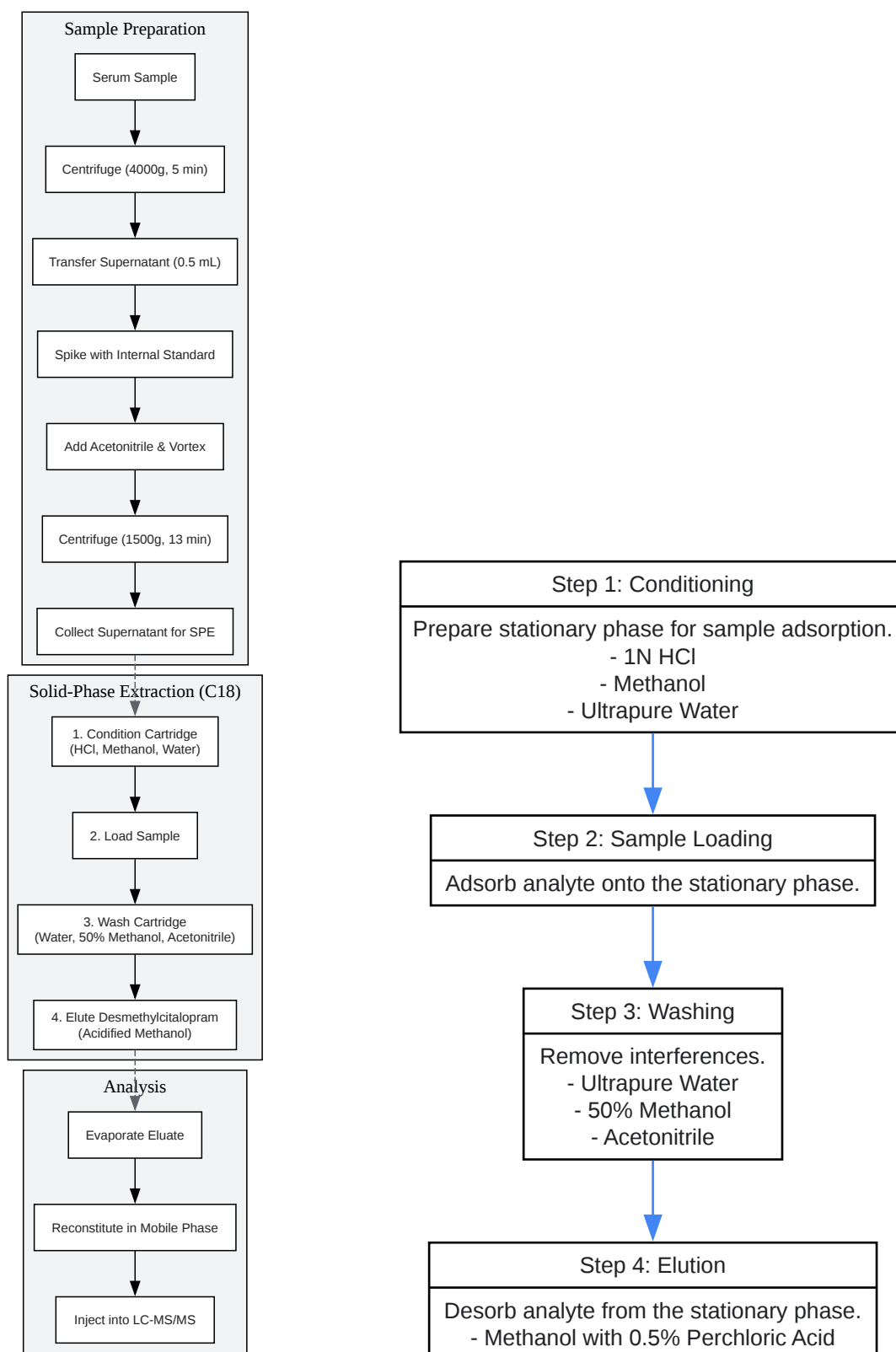
Analyte	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Analytical Method	Reference
Desmethylcitalopram	Plasma	5 - 75	6	HPLC-Fluorescence	[1][2]
Desmethylcitalopram	Serum	10 - 500	10	SPE-MS/MS	
Desmethylcitalopram	Saliva	10 - 1000	4	UHPLC-DAD	[5]
Desmethylcitalopram	Whole Blood	0.005 - 0.5 (mg/kg)	0.005 (mg/kg)	LC-MS/MS	[7]

Table 2: Recovery and Precision Data

Analyte	Matrix	Recovery (%)	Within-run CV (%)	Between-run CV (%)	Reference
Desmethylocit alopram	Plasma	104 ± 3	1.1 - 2.9	2.9 - 8.8	[2]
Desmethylocit alopram	Saliva	> 90	< 15	< 15	[5]
Desmethylocit alopram	Whole Blood	71 - 80	≤ 16	≤ 16	[7]

Visualizations

Experimental Workflow



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